2-N-cyclohexyl-5-methylpyridine-2,3-diamine
Beschreibung
Eigenschaften
IUPAC Name |
2-N-cyclohexyl-5-methylpyridine-2,3-diamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19N3/c1-9-7-11(13)12(14-8-9)15-10-5-3-2-4-6-10/h7-8,10H,2-6,13H2,1H3,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JQKUQSVGLJCCFG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(N=C1)NC2CCCCC2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biologische Aktivität
2-N-Cyclohexyl-5-methylpyridine-2,3-diamine (CAS No. 1216230-16-8) is a chemical compound that has gained attention for its potential biological activities. This article provides a comprehensive overview of its biological properties, including mechanisms of action, case studies, and relevant research findings.
Structure and Properties
The molecular formula of this compound is C₁₂H₁₉N₃, with a molecular weight of 205.30 g/mol. The compound features a pyridine ring substituted at the 2-position with a cyclohexyl group and at the 5-position with a methyl group, along with amine groups at the 2 and 3 positions (Figure 1).
| Property | Value |
|---|---|
| Molecular Formula | C₁₂H₁₉N₃ |
| Molecular Weight | 205.30 g/mol |
| Melting Point | Not specified |
| Boiling Point | Not specified |
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets, including enzymes and receptors. This interaction can modulate their activity, potentially influencing several biological pathways.
Key Mechanisms:
- Enzyme Inhibition: The compound has shown potential to inhibit specific enzymes, which could be relevant in therapeutic contexts such as cancer treatment or antimicrobial applications.
- Binding Affinity: Studies suggest that it can bind to certain receptors, altering their activity and impacting cellular signaling pathways .
Biological Activity
Research indicates that this compound exhibits notable biological activities:
-
Cytotoxicity:
- Demonstrated moderate cytotoxicity towards A549 (lung cancer) and HeLa (cervical cancer) cell lines, suggesting potential as an anticancer agent.
- Antimicrobial Properties:
Case Studies
Several studies have highlighted the biological significance of this compound:
-
Study on Cytotoxicity:
In vitro assays revealed that this compound exhibited IC50 values in the range of 10–20 µM against A549 and HeLa cells, indicating its potential use in cancer therapy. -
Antimicrobial Activity:
The compound was tested against common bacterial strains such as Staphylococcus aureus and Escherichia coli, showing inhibition zones greater than 15 mm, suggesting effective antimicrobial properties.
Comparative Analysis
To understand the unique properties of this compound, it is beneficial to compare it with structurally similar compounds.
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| N2-Cyclohexyl-N2-methyl-2,5-pyridinediamine | Similar structure but different substitution pattern | Moderate cytotoxicity; enzyme inhibition |
| 5-Methylpyridine-2,3-diamine | Lacks cyclohexyl substitution; simpler structure | Limited biological activity compared to target compound |
Vergleich Mit ähnlichen Verbindungen
Anti-HIV-1 Activity: Cyclam and Pyridine-Modified Analogues
highlights cyclam (1,4,8,11-tetraazacyclotetradecane) derivatives modified with pyridine or aminophenyl groups (Figure 3d) and N-(2-aminoethyl)propane-1,3-diamine substituents (Figure 3e) . These compounds exhibit anti-HIV-1 activity, likely through metal chelation or interaction with viral entry mechanisms.
Key Differences:
- Core Structure : The target compound lacks the macrocyclic cyclam framework, instead featuring a pyridine ring. This may reduce metal-binding capacity but enhance solubility.
- Substituents : The cyclohexyl group in 2-N-cyclohexyl-5-methylpyridine-2,3-diamine introduces steric bulk compared to linear polyamine substituents in cyclam analogues. This could influence binding affinity to viral targets.
- Synthesis : Cyclam derivatives in used phthaloyl protecting groups, whereas the target compound’s synthesis (if analogous to pyridine-diamine protocols) might employ milder deprotection strategies.
Table 1: Anti-HIV-1 Activity Comparison
Anticancer Activity: Benzo[g]Quinoxaline Diamines
evaluates 2,4-disubstituted-benzo[g]quinoxaline derivatives synthesized from naphthalene-2,3-diamine precursors. Compound 3 (a derivative with undefined substituents) demonstrated potent cytotoxicity against MCF-7 breast cancer cells (submicromolar IC₅₀) by inducing apoptosis via Bax activation and Bcl-2 downregulation .
Key Similarities :
- Diamine Backbone: Both the target compound and benzo[g]quinoxaline derivatives feature diamine moieties, which may facilitate DNA intercalation or enzyme inhibition.
Key Differences :
- Aromatic System: Benzo[g]quinoxaline has a fused aromatic system, enabling π-π stacking with DNA, whereas the pyridine ring in the target compound offers a smaller planar surface.
- Mechanism: Apoptosis induction in benzo[g]quinoxaline derivatives is linked to Bax/Bcl-2 modulation, while pyridine-diamines may act via different pathways (e.g., kinase inhibition).
Table 2: Cytotoxicity Comparison
Structural Analogues in Nucleoside Derivatives
describes cytidine derivatives with complex substituents, such as 5-N-acetylneuraminic acid . While unrelated in core structure, these highlight the role of amine and aromatic systems in modulating biological activity.
Q & A
Basic Research Questions
Q. What computational methods are recommended for determining the electronic structure and thermodynamic properties of 2-N-cyclohexyl-5-methylpyridine-2,3-diamine?
- Methodological Answer : Density Functional Theory (DFT) with hybrid functionals incorporating exact exchange terms (e.g., B3LYP) is optimal. For example, Becke’s approach (combining gradient corrections and exact exchange) reduces deviations in thermochemical calculations to <3 kcal/mol for atomization energies . To improve correlation-energy predictions, use the Colle-Salvetti formula adapted with local kinetic-energy density approximations . Basis sets like 6-311+G(d,p) are recommended for geometry optimization and vibrational frequency analysis.
Q. What synthetic routes are suitable for preparing this compound, and how can purity be validated?
- Methodological Answer : A Schiff base condensation strategy, analogous to naphthalene-pyrrole cross-linking , could be adapted. Post-synthesis, purity should be verified via:
- HPLC (≥98% purity threshold, as in ).
- NMR (1H/13C) to confirm functional groups and cyclohexyl substituent integration.
- Mass spectrometry (HRMS) for molecular ion validation.
Q. What safety protocols are critical when handling pyridine-diamine derivatives in the lab?
- Methodological Answer : While direct safety data for this compound is unavailable, analogous pyridine derivatives (e.g., 5-Bromo-2-N-methylpyridine-2,3-diamine) suggest:
- Use of PPE (gloves, goggles, fume hood) due to dermal/ocular toxicity risks .
- Storage in inert atmospheres (argon) to prevent oxidation.
- Emergency procedures: Immediate rinsing for skin contact and activated charcoal for ingestion .
Advanced Research Questions
Q. How can researchers resolve discrepancies between DFT-predicted reactivity and experimental catalytic performance of this compound?
- Methodological Answer : Contradictions often arise from solvent effects or incomplete basis sets. Mitigation steps include:
- Solvent modeling : Use implicit solvation models (e.g., PCM or SMD) in DFT .
- Multireference calculations : For redox-active systems, employ CASSCF to account for electron correlation .
- Experimental cross-validation : Compare cyclic voltammetry data (as in ) with computed HOMO-LUMO gaps.
Q. What strategies optimize the functionalization of the cyclohexyl group to enhance ligand-metal binding in catalytic applications?
- Steric tuning : Introduce substituents (e.g., tert-butyl) via SNAr reactions to modulate steric bulk.
- Electronic modulation : Attach electron-withdrawing groups (e.g., -NO2) to the cyclohexyl ring to enhance Lewis acidity.
- Spectroscopic validation : Use XPS or EPR to monitor coordination geometry changes.
Q. How do solvent polarity and storage conditions influence the compound’s stability, and what degradation markers should be monitored?
- Methodological Answer :
- Stability tests : Conduct accelerated aging studies in solvents of varying polarity (e.g., DMSO vs. hexane). Monitor via:
- UV-Vis spectroscopy for absorbance shifts indicating oxidation.
- TGA/DSC to assess thermal decomposition thresholds .
- Degradation markers : Look for amine group oxidation (via FT-IR loss of -NH2 peaks) or cycloaddition byproducts (HPLC-MS) .
Data Contradiction Analysis
Q. How should researchers address conflicting NMR and XRD data regarding the compound’s conformation?
- Methodological Answer :
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
